molecular formula C11H14F2N4 B11735438 1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine CAS No. 1856053-72-9

1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11735438
CAS No.: 1856053-72-9
M. Wt: 240.25 g/mol
InChI Key: GYSSYTSDFXQYMO-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluoroethyl group and a pyrrole ring

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.

    Attachment of the Pyrrole Ring: The pyrrole ring is attached through a condensation reaction with an appropriate pyrrole derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced with other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-ylmethylamine: This compound has a similar structure but with a methyl group on the pyrazole ring.

    1-methyl-2-chloroacetyl imidazole:

Properties

CAS No.

1856053-72-9

Molecular Formula

C11H14F2N4

Molecular Weight

240.25 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C11H14F2N4/c1-16-4-2-3-10(16)6-14-9-5-15-17(7-9)8-11(12)13/h2-5,7,11,14H,6,8H2,1H3

InChI Key

GYSSYTSDFXQYMO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC2=CN(N=C2)CC(F)F

Origin of Product

United States

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